Bienvenue dans la boutique en ligne BenchChem!

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

Antimalarial drug discovery Chloroquine resistance 4-Aminoquinoline SAR

Select CAS 7597-14-0 for antimalarial and antileishmanial programs requiring a synthetic intermediate with quantifiable performance advantages. The propane-1,3-diamine linker yields IC₅₀ values of 0.17–0.31 µM against chloroquine-resistant Plasmodium K1—up to 33% more potent than chloroquine. Unlike the ethane-1,2-diamine analog, this compound is obtained in quantitative yield via a one-step Vilsmeier protocol, reducing reagent costs and purification time. The scaffold also avoids toxic quinone-imine metabolite formation, supporting favorable preclinical safety margins. Recommended for medicinal chemistry and hybrid compound screening programs prioritizing synthetic efficiency and multi-strain efficacy [1][2][4].

Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
CAS No. 7597-14-0
Cat. No. B1295564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-Chloroquinolin-4-yl)propane-1,3-diamine
CAS7597-14-0
Molecular FormulaC12H14ClN3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)NCCCN
InChIInChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16)
InChIKeyYXPOTYIIRALLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (CAS 7597-14-0): Comparative Technical and Procurement Guide


N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (CAS 7597-14-0) is a 4-aminoquinoline derivative with the molecular formula C₁₂H₁₄ClN₃ and a molecular weight of 235.71 g/mol [1]. Structurally, it features a 7-chloroquinoline core attached to a propane-1,3-diamine linker, yielding a primary amine terminus available for further derivatization [2]. This compound is distinguished from its nearest structural analogs (ethane-1,2-diamine and butane-1,4-diamine derivatives) by the length of its diamine spacer, a feature with quantifiable implications for synthetic efficiency and the biological performance of resulting conjugates.

Why N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Cannot Be Substituted with In-Class Analogs


Within the 7-chloro-4-aminoquinoline series, the length of the diamine linker is not an interchangeable variable but a critical determinant of both synthetic accessibility and downstream biological activity [1]. The propane-1,3-diamine linker of CAS 7597-14-0 occupies a discrete structural niche between the shorter ethane-1,2-diamine analog (CAS 5407-57-8) and the longer butane-1,4-diamine analog (CAS 53186-45-1). Substituting one for another without empirical justification alters the spatial orientation of the terminal amine, which in turn affects coupling yields, conjugate stability, and ultimately the pharmacological profile of the resulting derivative [2]. The quantitative evidence presented below demonstrates that linker length directly modulates potency against multiple Plasmodium strains and influences the viability of one-step synthetic protocols.

Quantitative Differentiation Evidence for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine


Derivative Antiplasmodial Activity Against CQ-Sensitive and CQ-Resistant P. falciparum

Derivatives synthesized from N-(7-chloroquinolin-4-yl)propane-1,3-diamine have demonstrated potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains. While the target compound itself serves as a synthetic intermediate, its derivatives exhibit IC₅₀ values in the low nanomolar range, comparable to or exceeding those of clinically relevant comparators. This performance positions the propane-1,3-diamine scaffold as a privileged starting point for developing antimalarial candidates that retain efficacy against resistant parasites [1].

Antimalarial drug discovery Chloroquine resistance 4-Aminoquinoline SAR

Derivative In Vivo Efficacy in Leishmaniasis Model vs. Amphotericin B

AM1009, a derivative bearing the N-(7-chloroquinolin-4-yl)propane-1,3-diamine core modified with an N3-cyclohexyl group, demonstrated superior in vivo efficacy compared to amphotericin B in a murine model of cutaneous leishmaniasis. The quantifiable reduction in lesion size and parasite burden indicates that the propane-1,3-diamine scaffold enables the development of compounds with meaningful therapeutic advantages beyond the malaria indication [1].

Antileishmanial chemotherapy Neglected tropical diseases Chloroquinoline derivatives

Derivative Antimalarial Efficacy Against CQ-Sensitive and Resistant Strains at Low Nanomolar Concentrations

The reversed chloroquine (RCQ) prototype, N′-(7-chloroquinolin-4-yl)-N-[3-(10,11-dihydrodibenzo[b,f]azepin-5-yl)propyl]-N-methylpropane-1,3-diamine, constructed on the propane-1,3-diamine scaffold, was effective at low nanomolar concentrations against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. This represents a functional divergence from chloroquine, which exhibits marked potency loss (≥10-fold increase in IC₅₀) against resistant strains [1].

Antimalarial drug design Reversed chloroquine PfCRT transporter

Synthetic Yield Differentiation from Ethane-1,2-diamine Analog

The propane-1,3-diamine scaffold offers quantifiable synthetic advantages over the shorter ethane-1,2-diamine analog. While the ethane-1,2-diamine derivative requires sonochemical conditions for efficient multigram-scale synthesis [1], the propane-1,3-diamine derivative has been synthesized in quantitative yield using a one-step protocol under adapted Vilsmeier conditions [2]. This represents a significant reduction in synthetic complexity and resource expenditure.

Medicinal chemistry building blocks 4-Aminoquinoline synthesis Sonochemical synthesis

Derivative Cytotoxicity Profile Relative to Amodiaquine

A structural comparison with the clinical antimalarial amodiaquine reveals a critical safety-relevant distinction. Amodiaquine, despite its potent antiplasmodial activity, carries a quinone-imine metabolic liability that contributes to hepatotoxicity and agranulocytosis [1]. Derivatives built on the propane-1,3-diamine scaffold can be designed to lack hydroxyl groups in the side chain, thereby eliminating the capacity to generate toxic quinone-imine metabolites while retaining high in vitro potency [1].

Cytotoxicity screening 4-Aminoquinoline toxicity Selectivity index

Derivative Activity Against Botulinum Neurotoxin Serotype A

Derivatives of N-(7-chloroquinolin-4-yl)propane-1,3-diamine exhibit inhibitory activity against botulinum neurotoxin serotype A light chain (BoNT/A LC), a zinc metalloprotease. Specifically, N-(4-tert-butylbenzyl)-N′-(7-chloroquinolin-4-yl)propane-1,3-diamine demonstrated 50.28% inhibition of Clostridium botulinum BoNT/A LC at a concentration of 0.02 mM [1]. This activity profile is not documented for the ethane-1,2-diamine or butane-1,4-diamine analogs, indicating a scaffold-specific interaction.

Botulinum neurotoxin inhibitors Protease inhibition Neuropharmacology

Validated Research and Industrial Applications for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (CAS 7597-14-0)


Antimalarial Lead Optimization Targeting Chloroquine-Resistant P. falciparum

Programs focused on developing next-generation antimalarial agents effective against chloroquine-resistant strains should prioritize CAS 7597-14-0 as a synthetic intermediate. The propane-1,3-diamine scaffold has yielded derivatives with IC₅₀ values of 0.17–0.31 µM against the CQ-resistant K1 strain, representing up to 33% greater potency than chloroquine [1]. The reversed chloroquine (RCQ) prototype built on this scaffold retains low-nanomolar activity against both CQ-sensitive 3D7 and CQ-resistant Dd2 strains, effectively circumventing the PfCRT-mediated efflux mechanism that limits chloroquine's efficacy [2][3].

Antileishmanial Drug Discovery and Neglected Tropical Disease Research

Research groups developing therapeutics for tegumentary and visceral leishmaniasis should evaluate the propane-1,3-diamine scaffold. AM1009, an N3-cyclohexyl derivative, demonstrated superior in vivo efficacy compared to amphotericin B in a murine L. amazonensis infection model, significantly reducing both lesion diameter and parasite burden in infected tissues [4]. This cross-indication validation establishes the scaffold's utility beyond malaria and supports procurement for leishmaniasis-focused medicinal chemistry campaigns.

High-Efficiency Synthesis of 4-Aminoquinoline Hybrid Molecules

Laboratories synthesizing 4-aminoquinoline-based hybrid compounds for biological screening should select CAS 7597-14-0 over the ethane-1,2-diamine analog when synthetic efficiency is a priority. The propane-1,3-diamine derivative can be obtained in quantitative yield using a one-step protocol under adapted Vilsmeier conditions [5], whereas the ethane-1,2-diamine analog requires sonochemical methods for multigram-scale preparation [6]. This difference reduces reagent costs and purification time while improving batch-to-batch consistency.

4-Aminoquinoline Antimalarial Development with Reduced Quinone-Imine Toxicity Risk

Medicinal chemistry programs seeking to develop 4-aminoquinoline antimalarials with improved safety profiles should utilize the propane-1,3-diamine scaffold. Structural analysis demonstrates that derivatives designed without hydroxyl groups on this scaffold eliminate the capacity to generate toxic quinone-imine metabolites, a liability associated with amodiaquine-induced hepatotoxicity and agranulocytosis [7]. This property is particularly valuable for programs advancing candidates toward preclinical safety evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.